5-Isocyanato-2-pyrrolidin-1-ylpyridine
Description
5-Isocyanato-2-pyrrolidin-1-ylpyridine is a heterocyclic organic compound featuring a pyridine backbone substituted with a pyrrolidine ring at the 2-position and an isocyanato group (-NCO) at the 5-position. This structure confers unique reactivity, particularly in polymer chemistry and medicinal chemistry, where isocyanato groups are pivotal for forming urethane or urea linkages. The pyrrolidine moiety enhances solubility in polar solvents and may influence biological activity due to its conformational flexibility .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-isocyanato-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C10H11N3O/c14-8-12-9-3-4-10(11-7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
ITMXRWXDJLXTHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Isocyanato-2-pyrrolidin-1-ylpyridine typically involves the reaction of 2-pyrrolidin-1-ylpyridine with phosgene or its derivatives. The reaction conditions often require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Isocyanato-2-pyrrolidin-1-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
5-Isocyanato-2-pyrrolidin-1-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of protein functions and interactions.
Industry: It is used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism of action of 5-Isocyanato-2-pyrrolidin-1-ylpyridine involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Isocyanato-1-(Methylsulfonyl)pyrrolidine
Structural Differences :
- Backbone : Unlike the pyridine core in 5-isocyanato-2-pyrrolidin-1-ylpyridine, this compound retains a pyrrolidine ring with a methylsulfonyl (-SO₂CH₃) substituent at the 1-position and an isocyanato group at the 2-position.
Physicochemical Properties :
Reactivity :
- The pyridine ring in this compound may participate in π-π stacking or coordinate with metal ions, whereas 2-isocyanato-1-(methylsulfonyl)pyrrolidine’s sulfonyl group could stabilize intermediates in nucleophilic reactions.
Other Isocyanato-Pyrrolidine Derivatives
While specific data on analogs like 3-isocyanato-pyrrolidine derivatives are scarce in the provided evidence, general trends can be inferred:
- Positional Isomerism : The position of the isocyanato group (e.g., 2- vs. 5-) affects steric hindrance and electronic interactions. For instance, a 5-position isocyanato group on pyridine may offer better steric accessibility for reactions than a 2-position substituent on pyrrolidine.
- Biological Activity : Pyrrolidine derivatives with electron-withdrawing groups (e.g., sulfonyl) often exhibit altered pharmacokinetic profiles compared to pyridine-based compounds, which may influence drug design applications.
Challenges and Limitations
- Stability : Isocyanato groups are moisture-sensitive, necessitating anhydrous conditions for handling.
- Comparative Reactivity : Pyridine-based analogs may exhibit slower reaction kinetics in polar protic solvents due to reduced solubility compared to sulfonyl-containing derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
